molecular formula C4H9NO3S B7728560 (3S,4R)-4-amino-1,1-dioxothiolan-3-ol CAS No. 214629-32-0

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

Cat. No.: B7728560
CAS No.: 214629-32-0
M. Wt: 151.19 g/mol
InChI Key: REXPOWCRPFUCHS-IUYQGCFVSA-N
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Description

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a thiolane ring with an amino group and a sulfone group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable thiolane derivative.

    Oxidation: The thiolane is oxidized to introduce the sulfone group.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with varying functional groups.

Scientific Research Applications

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The amino and sulfone groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions and applications, making it valuable for specialized research and industrial purposes.

Properties

IUPAC Name

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195829
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214629-32-0
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214629-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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